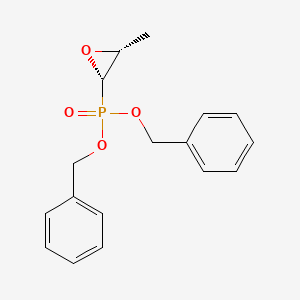
dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is a chiral organophosphorus compound that has garnered interest in various fields of chemistry and biochemistry. This compound features a phosphonate group attached to a chiral oxirane ring, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate typically involves the reaction of dibenzyl phosphite with a chiral epoxide. One common method is the enantioselective epoxidation of allylic alcohols followed by the reaction with dibenzyl phosphite under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of enantiomerically pure compounds and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biological molecules. The chiral nature of the compound allows for selective interactions with specific molecular targets, making it useful in asymmetric synthesis and enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl phosphite
- (2S,3R)-3-methyloxirane
- Phosphonic acids
Uniqueness
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is unique due to its combination of a chiral oxirane ring and a phosphonate group. This combination allows for a wide range of chemical reactions and applications, particularly in asymmetric synthesis and enzyme inhibition studies. The compound’s ability to undergo ring-opening reactions and form reactive intermediates further enhances its versatility in scientific research.
Properties
Molecular Formula |
C17H19O4P |
|---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
(2S,3R)-2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-,17+/m1/s1 |
InChI Key |
JWFQBECSAMRLNS-PBHICJAKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















